molecular formula C15H14ClNO2 B184555 N-(2-chlorophenyl)-4-ethoxybenzamide CAS No. 349109-74-6

N-(2-chlorophenyl)-4-ethoxybenzamide

Cat. No.: B184555
CAS No.: 349109-74-6
M. Wt: 275.73 g/mol
InChI Key: LQQLMFHCZRWYER-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-4-ethoxybenzamide is a benzamide derivative characterized by a 4-ethoxy substitution on the benzoyl ring and a 2-chlorophenyl group attached to the amide nitrogen.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-2-19-12-9-7-11(8-10-12)15(18)17-14-6-4-3-5-13(14)16/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQLMFHCZRWYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325156
Record name N-(2-chlorophenyl)-4-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349109-74-6
Record name N-(2-chlorophenyl)-4-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

Key structural analogs differ in substituent type and position on both the benzoyl and phenylamine moieties. Below is a comparative analysis:

Table 1: Substituent Variations and Physical Properties
Compound Name Benzoyl Substituent Phenylamine Substituent Melting Point (°C) Key Spectral Data (35Cl NQR, MHz)
N-(2-Chlorophenyl)-4-ethoxybenzamide 4-OCH₂CH₃ 2-Cl Not reported Not reported
N-(2-Chlorophenyl)-4-methoxybenzamide 4-OCH₃ 2-Cl 142.5 (T106) ~34.2 (estimated)
N-(4-Chlorophenyl)-2-methoxybenzamide 2-OCH₃ 4-Cl 89 (T94) ~33.8
4-Bromo-N-(2-nitrophenyl)benzamide 4-Br 2-NO₂ Not reported Not applicable (no Cl)
N-(2-Methoxyphenyl)-4-chlorobenzamide 4-Cl 2-OCH₃ 89 K (crystal) Not reported

Key Observations :

  • Melting Points : Methoxy-substituted analogs (e.g., T106, T94) exhibit lower melting points (~89–142°C) compared to trifluoromethoxy or benzothiazole derivatives (e.g., T103: 156.3°C) . The ethoxy group in the target compound may confer intermediate melting behavior.
  • 35Cl NQR Frequencies : Alkoxy groups (e.g., methoxy, ethoxy) reduce 35Cl NQR frequencies compared to electron-withdrawing groups like chloro or nitro. For example, N-(2-chlorophenyl)-acetamide analogs show frequencies lowered by ~1–2 MHz with alkoxy substituents .

Crystallographic and Structural Comparisons

Crystal structures of related benzamides reveal substituent-dependent variations in bond lengths and lattice parameters:

Table 2: Crystallographic Data of Selected Analogs
Compound Name Crystal System Space Group Lattice Constants (Å) C(S)-C(O) Bond Length (Å)
N-(Phenyl)-2-chlorobenzamide Tetragonal P4(3) a=8.795, b=8.795, c=15.115 1.504
N-(2-Methoxyphenyl)-4-chlorobenzamide Monoclinic P21/c a=10.879, b=9.561, c=10.067 1.498
This compound Not reported

Key Observations :

  • The C(S)-C(O) bond length (critical for amide stability) varies minimally (1.498–1.504 Å) across analogs, suggesting alkoxy or chloro substitutions exert minor steric effects .
  • Ethoxy groups may introduce slight distortions in lattice parameters due to increased steric bulk compared to methoxy.

Electronic and Reactivity Profiles

  • Electron-Withdrawing vs. Electron-Donating Groups: The 2-chlorophenyl group is electron-withdrawing, enhancing electrophilicity at the amide carbonyl.
  • Comparison with Fluorescent Analogs : N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits fluorescence due to extended conjugation . The target compound’s ethoxy group may similarly enhance fluorescence, but experimental data is lacking.

Research Implications and Gaps

  • Synthetic Optimization: highlights malononitrile and benzoyl chloride as key reagents for benzamide synthesis, which could be adapted for scalable production of the target compound.

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